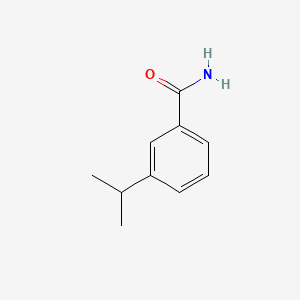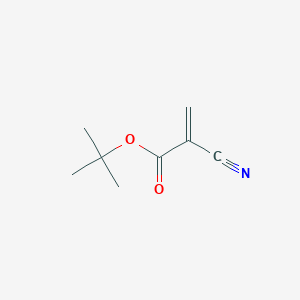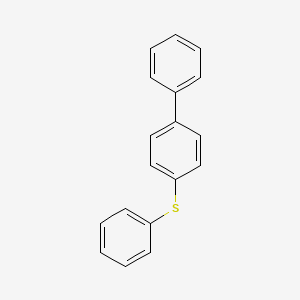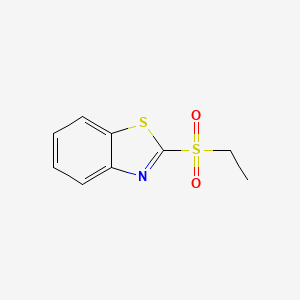![molecular formula C21H19F4N5O2 B8759615 N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)
N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NB-360 hydrochloride is a potent and brain-penetrable inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and beta-site amyloid precursor protein cleaving enzyme 2 (BACE2). It has shown a superior pharmacological profile and robust reduction of amyloid-beta and neuroinflammation in amyloid precursor protein transgenic mice . This compound is of significant interest in the field of Alzheimer’s disease research due to its potential to inhibit the formation of amyloid plaques, which are a hallmark of the disease .
准备方法
The synthesis of NB-360 hydrochloride involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a chiral N-sulfonylaziridine, which undergoes nucleophilic opening with a chiral alkoxide in the presence of potassium tert-butoxide in dimethylformamide at 35°C . The subsequent steps involve various reactions such as reduction, protection, and deprotection to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
化学反应分析
NB-360 hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the synthesis of NB-360 hydrochloride, particularly in the formation and modification of intermediates.
Protection and Deprotection: These reactions are used to protect sensitive functional groups during the synthesis and then remove the protecting groups to yield the final product.
Common reagents and conditions used in these reactions include potassium tert-butoxide, dimethylformamide, and various protecting agents . The major products formed from these reactions are intermediates that eventually lead to the final product, NB-360 hydrochloride .
科学研究应用
NB-360 hydrochloride has several scientific research applications, particularly in the field of Alzheimer’s disease research. It has been shown to:
Reduce Amyloid-Beta Pathology: NB-360 hydrochloride can completely block the progression of amyloid-beta deposition in the brains of amyloid precursor protein transgenic mice.
Reduce Neuroinflammation: The compound has been shown to reduce the accumulation of activated inflammatory cells in the brains of amyloid precursor protein transgenic mice.
Potential Translational Applications: The findings in animal models suggest that similar treatment effects can possibly be achieved in humans, making NB-360 hydrochloride a promising candidate for further clinical development.
作用机制
NB-360 hydrochloride exerts its effects by inhibiting BACE1 and BACE2, which are enzymes involved in the cleavage of amyloid precursor protein to form amyloid-beta . By inhibiting these enzymes, NB-360 hydrochloride reduces the production of amyloid-beta, thereby preventing the formation of amyloid plaques . The compound also reduces neuroinflammation, which is believed to be downstream of amyloid-beta accumulation .
相似化合物的比较
NB-360 hydrochloride is part of a class of compounds known as BACE1 inhibitors. Similar compounds include:
Verubecestat: Another BACE1 inhibitor that has been tested in clinical trials but did not show significant clinical benefits.
Lanabecestat: A BACE1 inhibitor that also failed to show significant clinical benefits in trials.
What sets NB-360 hydrochloride apart is its superior pharmacological profile, including excellent brain penetration and robust reduction of amyloid-beta and neuroinflammation . This makes it a unique and promising candidate for further research and development.
属性
分子式 |
C21H19F4N5O2 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1 |
InChI 键 |
BQFHTVUWPJXLOW-VQTJNVASSA-N |
手性 SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N |
规范 SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


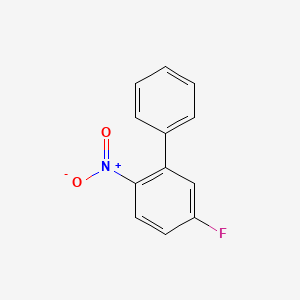
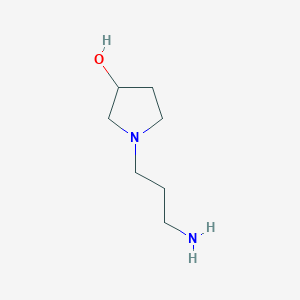
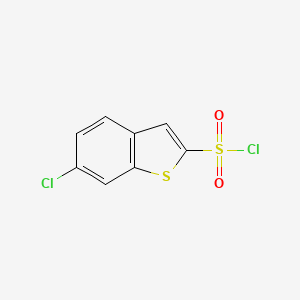
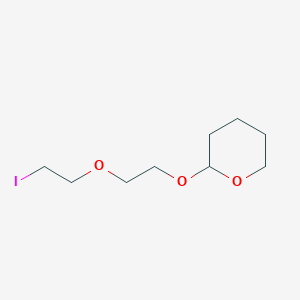
![2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine](/img/structure/B8759554.png)
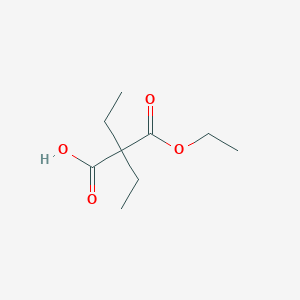
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B8759563.png)
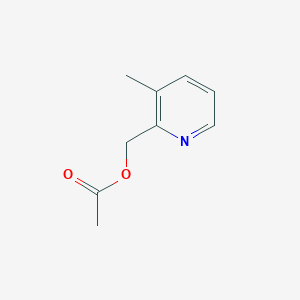
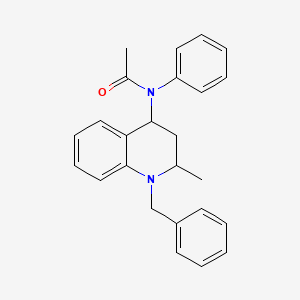
amine](/img/structure/B8759586.png)
